2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a chlorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine typically involves the reaction of 4-chlorothiophene-2-carbaldehyde with 2-methylpyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorothiophene moiety to a thiophene ring.
Substitution: The chlorine atom in the chlorothiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Shares the chlorothiophene moiety and exhibits similar biological activities.
2-(4-Chlorothiophen-2-yl)ethanamine: Another compound with a chlorothiophene ring, used in different synthetic applications.
Uniqueness
2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and a chlorothiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine has garnered interest in the scientific community due to its potential biological activities, particularly its anti-inflammatory, analgesic, antifungal, and antibacterial properties. This article presents a comprehensive overview of its biological activity, including synthesis, characterization, and relevant case studies.
The synthesis of this compound typically involves the reaction of 2-chloro-4-methylthiophenol with 2-pyrrolidinemethanol hydrochloride. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography are utilized to confirm the structure of the compound .
Anti-inflammatory and Analgesic Properties
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects. In vitro assays using cyclooxygenase (COX) enzyme inhibition showed that it can effectively inhibit COX-2, with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .
Table 1: COX Inhibition Activity
Compound | IC50 (μM) | Selectivity Index |
---|---|---|
This compound | 0.76 - 9.01 | High |
Celecoxib | 0.05 | - |
Aspirin | 15.32 | - |
In vivo studies further corroborated these findings, indicating that the compound significantly reduces inflammation in animal models subjected to carrageenan-induced inflammation .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 17 mm and 15 mm respectively in agar diffusion assays .
Table 2: Antibacterial Activity
Bacterial Strain | Inhibition Zone (mm) |
---|---|
E. coli | 17 |
S. aureus | 15 |
Toxicity and Safety
Toxicological assessments indicate that while the compound is relatively safe at lower concentrations, higher doses may result in adverse effects such as liver and kidney damage . This necessitates careful dosing in potential therapeutic applications.
Current Research and Future Directions
Research is ongoing to explore novel synthesis methods and improve the solubility of the compound, which is currently limited . Future studies should focus on:
- Enhanced formulations that increase bioavailability.
- Long-term toxicity studies to better understand safety profiles.
- Expanded biological assays to explore additional therapeutic potentials.
Properties
Molecular Formula |
C10H14ClNS |
---|---|
Molecular Weight |
215.74 g/mol |
IUPAC Name |
2-[(4-chlorothiophen-2-yl)methyl]-2-methylpyrrolidine |
InChI |
InChI=1S/C10H14ClNS/c1-10(3-2-4-12-10)6-9-5-8(11)7-13-9/h5,7,12H,2-4,6H2,1H3 |
InChI Key |
CDWYHSPANTYBRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)CC2=CC(=CS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.